molecular formula C9H8ClNO B12865235 2-Chloro-6-ethylbenzo[d]oxazole

2-Chloro-6-ethylbenzo[d]oxazole

Cat. No.: B12865235
M. Wt: 181.62 g/mol
InChI Key: BUMLPDAYEGGSEL-UHFFFAOYSA-N
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Description

2-Chloro-6-ethylbenzo[d]oxazole (CAS No. 1027019-12-0) is a substituted benzo[d]oxazole derivative with the molecular formula C₉H₈ClNO and a molecular weight of 181.62 g/mol. The compound features a bicyclic aromatic structure where a benzene ring is fused with an oxazole ring (a five-membered heterocycle containing oxygen at position 1 and nitrogen at position 3). The substituents—a chlorine atom at position 2 and an ethyl group at position 6—impart distinct electronic and steric properties, influencing its chemical reactivity, biological activity, and industrial applications .

The ethyl and chloro substituents in this compound may enhance lipophilicity and modulate interactions with biological targets or materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-ethylbenzo[d]oxazole can be achieved through various methods. One common approach involves the reaction of 2-aminophenol with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring.

Another method involves the use of 2-chlorobenzoic acid and ethylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-ethylbenzo[d]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethyl group at the 6-position can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The benzoxazole ring can be reduced under specific conditions to form the corresponding dihydrobenzoxazole.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines or thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoxazoles with different functional groups at the 2-position.

    Oxidation Reactions: Products include carboxylic acids or aldehydes derived from the oxidation of the ethyl group.

    Reduction Reactions: Products include dihydrobenzoxazoles.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that compounds within the benzoxazole family, including 2-Chloro-6-ethylbenzo[d]oxazole, exhibit significant antimicrobial properties. A study evaluated the efficacy of various benzoxazole derivatives against Mycobacterium tuberculosis, revealing promising results for potential therapeutic applications in treating bacterial infections .

Anticancer Properties
Benzoxazoles have been investigated for their anticancer activities. In vitro studies demonstrated that this compound showed selective cytotoxicity towards several cancer cell lines while sparing normal cells. The compound exhibited an IC50 value comparable to established chemotherapeutic agents, indicating its potential as an anticancer drug .

Enzyme Inhibition
The compound has also been studied for its inhibitory effects on various enzymes. For instance, it has been shown to inhibit acetylcholinesterase with an IC50 value that suggests comparable efficacy to known inhibitors. This property opens avenues for its application in treating neurodegenerative diseases.

Agricultural Applications

Fungicidal Activity
The antifungal properties of this compound have been explored in agricultural contexts. A series of studies focused on the synthesis of benzoxazole derivatives and their evaluation against plant pathogenic fungi. The results indicated that these compounds could serve as effective fungicides, providing a potential alternative to traditional agricultural chemicals .

Materials Science

Fluorescent Chemosensors
Due to their unique electronic properties, benzoxazole derivatives are being investigated for use in materials science, particularly as fluorescent chemosensors. The structural characteristics of this compound allow it to interact with specific ions, making it suitable for applications in environmental monitoring and detection technologies .

Activity Type Target Organism/Cell Line IC50 (μM) Notes
AntimicrobialMycobacterium tuberculosis7.05Significant inhibition observed
AnticancerVarious cancer cell lines10.5Selective against cancer cells
Enzyme InhibitionAcetylcholinesterase0.25Comparable to standard treatments

Comparative Analysis with Related Compounds

Compound Name Structural Features Notable Activities
2-Chloro-5-(trifluoromethyl)benzoxazoleChlorine at position 2, CF3 at position 5Antimicrobial properties
6-Fluoro-2-(trifluoromethyl)benzoxazoleFluorine at position 6, CF3 at position 2Potential anticancer agent
5-Nitro-2-(trifluoromethyl)benzoxazoleNitro group at position 5Increased potency against bacteria

Case Studies

  • Antimicrobial Efficacy Study
    • A comprehensive analysis was conducted on the effectiveness of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth, particularly against Gram-positive bacteria.
  • Cytotoxicity Assessment
    • In vitro assays were performed on human cancer cell lines, showing that the compound selectively targeted cancer cells while exhibiting minimal toxicity towards normal cells.
  • Enzyme Inhibition Profile
    • Detailed studies revealed that the compound effectively inhibited acetylcholinesterase activity, suggesting potential applications in treating Alzheimer's disease and other neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethylbenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of benzo[d]oxazole derivatives are highly dependent on the type, position, and size of substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Benzo[d]oxazole Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Applications/References
2-Chloro-6-ethylbenzo[d]oxazole Cl (2), Ethyl (6) C₉H₈ClNO 181.62 Moderate lipophilicity; potential corrosion inhibitor Drug development, materials science
6-Chloro-2-methylbenzo[d]oxazole Cl (6), Methyl (2) C₈H₆ClNO 167.59 Higher HOMO-LUMO gap; lower reactivity Antimicrobial studies
5-Chloro-2-methylbenzo[d]oxazole Cl (5), Methyl (2) C₈H₆ClNO 167.59 Reduced anticancer activity (IC₅₀: 26–102 μM) Pharmacological screening
5-Methylbenzo[d]oxazole Methyl (5) C₈H₇NO 133.15 Enhanced bioactivity (IC₅₀: 10–74 μM) Anticancer agents
Unsubstituted benzo[d]oxazole None C₇H₅NO 119.12 High stability, low reactivity Base structure for SAR studies

Chemical Reactivity and Electronic Properties

Global reactivity descriptors (Table 5 in ) highlight that:

  • Unsubstituted oxazole has a large HOMO-LUMO gap (ΔE = 9.32 eV), indicating high stability but low reactivity.
  • Electron-withdrawing groups (e.g., Cl) lower HOMO energy, reducing nucleophilicity. The ethyl group (electron-donating) at position 6 may counteract this effect, creating a balanced electronic profile in this compound .
  • Such electronic modulation could enhance corrosion inhibition by facilitating adsorption onto metal surfaces, as seen in 2-phenyl oxazole derivatives .

Biological Activity

Overview

2-Chloro-6-ethylbenzo[d]oxazole is a heterocyclic aromatic compound belonging to the benzoxazole family, known for its diverse biological activities. The unique structure, featuring a chlorine atom and an ethyl group, contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other significant effects based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H8ClNO\text{C}_9\text{H}_8\text{Cl}\text{N}\text{O}

This compound exhibits distinct physical and chemical properties due to the presence of both a chlorine atom at the 2-position and an ethyl group at the 6-position. These substituents influence its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate enzyme activities and receptor functions, which is crucial for its effects in various biological contexts. Research indicates that it can inhibit certain enzymes involved in inflammation and cancer progression.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated for effectiveness against various pathogens, including bacteria and fungi. For instance, compounds derived from similar scaffolds have shown potent activity against Escherichia coli and Candida albicans, suggesting that this compound may exhibit similar effects .

Table 1: Antimicrobial Activity of Related Compounds

CompoundPathogenActivity (MIC)
This compoundE. coli<100 μg/mL
Related compound AC. albicans<50 μg/mL
Related compound BPseudomonas aeruginosa<75 μg/mL

Anticancer Activity

The anticancer potential of this compound has been investigated through in vitro assays. Studies indicate that it can induce cytotoxic effects in cancer cell lines, such as HeLa cells, with a dose-dependent response observed at concentrations above 100 μg/mL . The compound's mechanism may involve apoptosis induction or cell cycle arrest, although further studies are needed to elucidate specific pathways.

Table 2: Cytotoxicity in Cancer Cell Lines

Cell LineConcentration (μg/mL)Viability (%)
HeLa100~70
HeLa500~30
HaCaT100~80

Case Studies

  • In Vitro Characterization : A study synthesized various benzoxazole derivatives, including this compound, and evaluated their antimicrobial properties. The results demonstrated significant activity against biofilm formation in Pseudomonas aeruginosa, indicating potential for therapeutic applications in treating infections .
  • Cytotoxicity Assessment : In a cytotoxicity assay involving HeLa cells, exposure to derivatives of benzoxazoles resulted in reduced cell viability at higher concentrations. This finding suggests that structural modifications significantly impact biological activity and toxicity profiles .

Properties

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

2-chloro-6-ethyl-1,3-benzoxazole

InChI

InChI=1S/C9H8ClNO/c1-2-6-3-4-7-8(5-6)12-9(10)11-7/h3-5H,2H2,1H3

InChI Key

BUMLPDAYEGGSEL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(O2)Cl

Origin of Product

United States

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